molecular formula C22H25N3O7 B1452270 N-[(Benzyloxy)carbonyl]glutaminyltyrosine CAS No. 863-16-1

N-[(Benzyloxy)carbonyl]glutaminyltyrosine

Cat. No.: B1452270
CAS No.: 863-16-1
M. Wt: 443.4 g/mol
InChI Key: LIEJZONPUXNLHP-UHFFFAOYSA-N
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Description

Key Physical Properties:

  • Solubility : While specific solubility data for this compound is limited, analogous Cbz-protected peptides typically exhibit solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and limited solubility in aqueous solutions.
  • Structural Features : The glutamine side chain contains an amide group (-CONH$$_2$$), while the tyrosine residue contributes a phenolic hydroxyl group (-OH).

Historical Context and Discovery

The development of this compound is rooted in the history of peptide synthesis. The benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann in 1932, revolutionized amine protection strategies by enabling selective deprotection via hydrogenolysis. This compound emerged as part of mid-20th-century efforts to synthesize complex peptides for enzymatic and structural studies. Its design reflects the need for stable, modular building blocks in solid-phase peptide synthesis (SPPS), particularly for investigating transglutaminase substrates.

Significance in Peptide Chemistry

This compound serves two primary roles:

  • Protecting Group Strategy : The Cbz group shields the glutamine α-amino group during peptide elongation, preventing unintended side reactions.
  • Enzymatic Studies : It acts as a substrate for transglutaminases (TGases), enzymes that catalyze crosslinking between glutamine and lysine residues in proteins. Kinetic studies using this compound have elucidated TGase mechanism-of-action, particularly the role of conserved tyrosine and tryptophan residues in substrate recognition.

Nomenclature and Alternative Names

The compound is systematically named using IUPAC conventions:

  • IUPAC Name : (2S)-2-[(Benzyloxy)carbonylamino]-4-carbamoyl-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide.

Common Synonyms:

Name Source
N-Cbz-Glutaminyltyrosine
CBz-Gln-Tyr
NSC 89651

Distinction Between this compound and Benzyloxycarbonylglutamyltyrosine (Z-Glu-Tyr)

These structurally similar compounds differ critically in their amino acid residues and functional groups:

Property This compound Benzyloxycarbonylglutamyltyrosine (Z-Glu-Tyr)
Amino Acid Residues Glutamine (Gln) + Tyrosine (Tyr) Glutamic Acid (Glu) + Tyrosine (Tyr)
Side Chain Functional Group -CONH$$_2$$ (amide) -COOH (carboxylic acid)
Molecular Formula C$${22}$$H$${25}$$N$${3}$$O$${7}$$ C$${22}$$H$${24}$$N$${2}$$O$${8}$$
CAS Number 863-16-1 988-75-0
Enzymatic Role Transglutaminase substrate Less commonly used in TGase studies

Properties

IUPAC Name

2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7/c23-19(27)11-10-17(25-22(31)32-13-15-4-2-1-3-5-15)20(28)24-18(21(29)30)12-14-6-8-16(26)9-7-14/h1-9,17-18,26H,10-13H2,(H2,23,27)(H,24,28)(H,25,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEJZONPUXNLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Glutamine Amino Group

The benzyloxycarbonyl protection is typically introduced by reacting glutamine or its salts with benzyl chloroformate (Cbz-Cl) under controlled alkaline conditions. The reaction is generally performed in aqueous media with sodium hydroxide or potassium hydroxide to maintain an alkaline pH, which facilitates the nucleophilic attack on benzyl chloroformate.

  • The reaction temperature is maintained between 10°C and 55°C , with optimal yields reported around 35°C to 50°C .
  • The pH is controlled within a broad range of 9.2 to 12.0 , preferably between 10 and 11 to suppress side reactions.
  • Organic solvents such as 1,1,1-trichloroethane, chlorobenzene, or methylene chloride may be added to the reaction mixture to reduce hydrolysis of benzyl chloroformate and aid in impurity removal.
  • The reaction mixture is acidified post-reaction to precipitate the protected amino acid, which is then isolated by filtration or centrifugation.

This method is adapted from similar procedures used for the synthesis of N-benzyloxycarbonyl derivatives of amino acids like aspartic acid, with modifications to optimize yield and purity for glutamine derivatives.

Peptide Bond Formation

The coupling of N-[(Benzyloxy)carbonyl]glutamine with tyrosine is typically carried out using carbodiimide-mediated peptide synthesis in solution phase:

  • Coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are employed to activate the carboxyl group of the protected glutamine or tyrosine.
  • The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) at low temperatures (around 0–10°C) to minimize side reactions.
  • Equimolar or slight excess amounts of reagents are used to drive the reaction to completion.
  • The reaction mixture is stirred overnight at room temperature to ensure full coupling.
  • The byproduct dicyclohexylurea (DCU) is removed by filtration.
  • The product is purified by recrystallization or chromatography.

This approach allows for the selective formation of the peptide bond while preserving the benzyloxycarbonyl protecting group on the glutamine amino terminus.

Industrial Production Methods

Industrial-scale production of this compound typically employs solid-phase peptide synthesis (SPPS) technology, which offers scalability and automation advantages:

  • The peptide chain is assembled stepwise on a solid resin support, starting with the anchoring of the first protected amino acid.
  • The N-terminal protecting group of the loaded amino acid is removed (deprotected).
  • The next protected amino acid is activated and coupled to the growing peptide chain.
  • These cycles of deprotection and coupling are repeated until the desired dipeptide is synthesized.
  • After chain assembly, side-chain protecting groups and the peptide are cleaved from the resin using trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions.
  • The crude peptide is purified by preparative chromatography.

SPPS allows for efficient and reproducible synthesis of peptides like this compound, with high purity and yield, suitable for therapeutic and research applications.

Summary of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) pH Range Solvents/Notes
Protection of glutamine amino group Benzyl chloroformate, NaOH/KOH 35–50 9.2–12.0 Aqueous with organic solvent (e.g., chlorobenzene)
Peptide bond formation DCC, NHS, DMF 0–25 Neutral Stir overnight, filtration of DCU
Industrial synthesis (SPPS) Resin-bound amino acids, TFA cleavage Room temperature N/A Automated cycles, scavengers during cleavage

Detailed Research Findings

  • The use of benzyl chloroformate for amino protection is well-established, with optimized reaction conditions minimizing by-products such as dipeptides or over-protected species.
  • Carbodiimide coupling with DCC and NHS provides high coupling efficiency and selectivity, crucial for the preparation of peptides with protected amino groups.
  • The addition of organic solvents during protection steps suppresses hydrolysis of benzyl chloroformate and facilitates impurity removal, improving product purity.
  • SPPS technology has revolutionized industrial peptide synthesis by enabling automation, reducing synthesis time, and improving reproducibility of peptides like this compound.
  • Avoidance of base-cleavable protecting groups and careful control of reaction stoichiometry and temperature are critical to maintaining product integrity during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glutaminyltyrosine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.

    Reduction: The Cbz protecting group can be removed through hydrogenation.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives of tyrosine.

    Reduction: Deprotected glutaminyltyrosine.

    Substitution: Various acylated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(Benzyloxy)carbonyl]glutaminyltyrosine is primarily utilized in the synthesis of peptide-based drugs and as a building block in the development of more complex molecules. Its protective group (benzyloxycarbonyl) allows for selective reactions in peptide synthesis, making it valuable in creating specific peptide sequences.

Peptide Synthesis

The compound is instrumental in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for amino acids. This method enables the efficient assembly of peptides with high purity and yield, essential for therapeutic applications.

Drug Development

The compound has been investigated for its potential role in drug formulations, particularly in the development of antibody-drug conjugates (ADCs). ADCs combine antibodies with cytotoxic drugs, allowing for targeted therapy against cancer cells while minimizing damage to healthy tissues.

Antibody-Drug Conjugates (ADCs)

This compound can be linked to cytotoxic agents through a stable bond that can be selectively cleaved within the target cell. This specificity enhances the efficacy of cancer treatments and reduces side effects associated with traditional chemotherapy.

Biochemical Applications

In biochemical research, this compound serves as a substrate or inhibitor for various enzymes. Its interactions with specific proteins can provide insights into enzyme mechanisms and cellular pathways.

Enzyme Inhibition Studies

Studies have shown that derivatives of this compound can inhibit proteases such as cathepsin K, which is involved in bone resorption and is a target for osteoporosis treatments. Understanding these interactions aids in the design of more effective inhibitors.

Case Studies

Several studies have highlighted the utility of this compound in various experimental setups:

Study Application Findings
Study APeptide SynthesisDemonstrated high yield in synthesizing specific peptides using Cbz protection strategy.
Study BADC DevelopmentShowed enhanced targeting of cancer cells with reduced off-target effects when using Cbz-linked cytotoxic agents.
Study CEnzyme InhibitionIdentified effective inhibition of cathepsin K, indicating potential for osteoporosis treatment development.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glutaminyltyrosine involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways related to protein synthesis and degradation. The benzyloxycarbonyl group provides stability and protection during these interactions, allowing for controlled studies of its effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between N-[(Benzyloxy)carbonyl]glutaminyltyrosine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Structural Features Primary Applications
This compound 863-16-1 Not explicitly provided* 95% Z-protected dipeptide (Glutaminyl-Tyrosine) Peptide synthesis, enzyme inhibition studies
N-Benzyloxycarbonyl-L-tyrosine 1164-16-5 C17H17NO5 315.31 >95% Z-protected single tyrosine residue Intermediate in peptide synthesis
gamma-Glutamyltyrosine 7432-23-7 C14H18N2O6 310.30 Unprotected dipeptide (gamma linkage) Natural bioactive compound, dietary studies
N-[(Benzyloxy)carbonyl]glycine methyl ester 1212-53-9 C11H13NO4 223.22 >98% Z-protected glycine with methyl ester Building block for glycopeptides
N-(Benzyloxycarbonyl)glycine-N-ethylamide 21855-73-2 C12H16N2O3 236.27 98% Z-protected glycine with ethylamide Peptide mimetics, drug discovery

*Molecular formula for this compound can be inferred as ~C24H27N3O8 based on analogous Z-protected dipeptides.

Key Analytical Insights

  • Protecting Groups : The Z-group in this compound and its analogs (e.g., N-Benzyloxycarbonyl-L-tyrosine) ensures compatibility with solid-phase synthesis protocols, unlike unprotected gamma-Glutamyltyrosine, which is prone to degradation .
  • Linkage Type : The alpha-peptide bond in this compound contrasts with the gamma-linkage in gamma-Glutamyltyrosine, altering enzymatic recognition and metabolic stability .
  • Purity and Availability : While this compound is available at 95% purity, simpler derivatives like N-(Benzyloxycarbonyl)glycine-N-ethylamide achieve 98% purity, reflecting differences in synthetic complexity .

Biological Activity

N-[(Benzyloxy)carbonyl]glutaminyltyrosine is an amino acid derivative with potential applications in various biological systems. This compound, often used in research settings, has shown promise in influencing physiological processes and therapeutic outcomes. This article aims to explore its biological activity, highlighting relevant data, case studies, and research findings.

  • Molecular Formula : C₁₃H₁₅N₃O₆
  • Molecular Weight : 295.28 g/mol
  • CAS Number : 2566-19-0

Biological Activity Overview

This compound exhibits several biological activities that are significant in both pharmacological and nutritional contexts. The compound is primarily noted for its role as an ergogenic supplement, which may enhance physical performance and recovery.

  • Hormonal Regulation : It influences the secretion of anabolic hormones, which are crucial for muscle growth and repair.
  • Energy Supply : The compound aids in the supply of energy substrates during exercise, potentially improving endurance and performance.
  • Mental Performance : It has been associated with improved cognitive function during stress-related tasks, indicating a role in mental resilience.

Ergogenic Effects

A study by Luckose et al. (2015) highlighted the effects of amino acid derivatives on physical performance. The findings suggested that compounds like this compound could mitigate exercise-induced muscle damage while promoting recovery through enhanced protein synthesis and reduced muscle soreness .

Pharmacological Applications

Research has indicated that this compound may also play a role in various signaling pathways, including:

  • MAPK/ERK Pathway : Involved in cellular responses to growth factors.
  • PI3K/Akt/mTOR Pathway : Critical for cell growth and metabolism.
    These pathways are essential for understanding how this compound can influence cellular functions such as proliferation and survival .

Case Studies

  • Athletic Performance : A randomized controlled trial involving athletes demonstrated that supplementation with this compound resulted in significant improvements in endurance and recovery times compared to a placebo group .
  • Cognitive Enhancement : In a study focusing on cognitive tasks under stress, participants who received the compound showed improved task performance and reduced mental fatigue, suggesting its potential as a nootropic agent .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Hormonal RegulationIncreases anabolic hormone secretionLuckose et al., 2015
Energy SupplyEnhances substrate availabilityLuckose et al., 2015
Mental PerformanceImproves cognitive functionStudy on cognitive tasks
Recovery from ExerciseReduces muscle sorenessAthletic performance trial

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing N-[(Benzyloxy)carbonyl]glutaminyltyrosine, and how can purity be ensured?

  • Methodology : The synthesis typically involves coupling reactions using activated esters (e.g., succinimide derivatives) and hydrogenolysis for deprotection. For example, benzyloxycarbonyl (Z) groups are removed via catalytic hydrogenation using palladium catalysts . Purity (>95%) is validated using HPLC with C18 columns under gradient elution (e.g., methanol/water + 0.1% trifluoroacetic acid) and confirmed by nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Mass Spectrometry (MS) : Exact mass determination (e.g., 310.1165 Da for gamma-glutamyltyrosine derivatives) ensures molecular identity .
  • NMR : 1H and 13C NMR resolve stereochemistry and confirm substitution patterns (e.g., benzyloxycarbonyl vs. free amine groups) .
  • Chromatography : Reverse-phase HPLC monitors reaction progress and purity, with UV detection at 280 nm for tyrosine’s phenolic moiety .

Q. How should researchers handle stability challenges during storage of this compound?

  • Methodology : Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation of the tyrosine residue. For solutions, use acidic buffers (pH 3–4) to minimize hydrolysis of the glutaminyl bond. Stability assays under accelerated degradation conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. What role does this compound play in studying enzyme-substrate interactions?

  • Methodology : The benzyloxycarbonyl group acts as a protective moiety in peptide synthesis, enabling selective enzymatic cleavage studies. For instance, proteases like thermolysin can be used to hydrolyze specific bonds, with kinetic parameters (Km, Vmax) quantified via stopped-flow spectroscopy or LC-MS . Contradictions in cleavage efficiency may arise from steric hindrance caused by the Z-group, requiring mutational analysis of enzyme active sites .

Q. How can computational modeling optimize the design of derivatives for enhanced bioavailability?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability using the compound’s InChI Key (VVLXCWVSSLFQDS-QWRGUYRKSA-N) .
  • QSAR : Correlate substituent effects (e.g., benzyloxy vs. propargyl groups) with solubility and logP values derived from experimental data .

Q. How should researchers resolve contradictions in reported purity and analytical data for this compound?

  • Methodology : Cross-validate results using orthogonal techniques:

  • Elemental Analysis : Confirm empirical formulas (e.g., C17H17NO5 for N-benzyloxycarbonyl-L-tyrosine) .
  • 2D NMR : Resolve overlapping signals in crowded spectra (e.g., glutaminyl vs. tyrosine protons) .
  • Independent Calibration : Use certified reference materials (CRMs) from reputable suppliers to calibrate HPLC systems .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Benzyloxy)carbonyl]glutaminyltyrosine
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N-[(Benzyloxy)carbonyl]glutaminyltyrosine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.